2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidine backbone: A bicyclic system with sulfur-containing thiophene fused to a pyrimidine ring.
- 3-(2-Methylpropyl) substituent: An isobutyl group at position 3, enhancing lipophilicity.
- N-Phenylacetamide side chain: A phenyl-substituted acetamide at position 1, likely influencing target binding and solubility.
Thienopyrimidines are studied for kinase inhibition, antiviral, and anticancer activities.
Properties
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12(2)10-21-17(23)16-14(8-9-25-16)20(18(21)24)11-15(22)19-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTNWZDOSMHOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
The compounds below, reported in Pharmacopeial Forum (PF 43(1), 2017), share acetamide and pyrimidine-related motifs but differ in core structure and stereochemistry :
| Compound ID | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidine | 3-(2-methylpropyl), 2,4-diketone, N-phenylacetamide | Not specified |
| Compound m | Tetrahydropyrimidin-1(2H)-yl | 2-(2,6-Dimethylphenoxy)acetamido, diphenylhexan-2-yl, 3-methylbutanamide | (R)-configuration at butanamide; (2S,4S,5S) |
| Compound n | Tetrahydropyrimidin-1(2H)-yl | 2-(2,6-Dimethylphenoxy)acetamido, diphenylhexan-2-yl, 3-methylbutanamide | (S)-configuration at butanamide; (2R,4R,5S) |
| Compound o | Tetrahydropyrimidin-1(2H)-yl | 2-(2,6-Dimethylphenoxy)acetamido, diphenylhexan-2-yl, 3-methylbutanamide | (S)-configuration at butanamide; (2R,4S,5S) |
Key Differences:
Core Structure: The target compound’s thienopyrimidine core is aromatic and planar, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
Substituents: The target compound’s N-phenylacetamide is simpler than the 2-(2,6-dimethylphenoxy)acetamido group in compounds m/n/o, which introduces steric bulk and additional methyl groups. The diphenylhexan-2-yl moiety in m/n/o is absent in the target compound, suggesting divergent pharmacokinetic profiles (e.g., solubility, membrane permeability).
Stereochemistry :
Implications of Structural Variations
- Bioactivity: Thienopyrimidines are often kinase inhibitors (e.g., EGFR, VEGFR), whereas tetrahydropyrimidines may target enzymes like dihydrofolate reductase or viral proteases.
- The isobutyl group in the target compound may enhance metabolic stability relative to the diphenylhexan-2-yl chain in m/n/o, which could increase CYP450 interaction risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
